molecular formula C18H14N4O3S2 B2611898 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865176-11-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2611898
CAS RN: 865176-11-0
M. Wt: 398.46
InChI Key: FHRJUQUWMKVUJS-UZYVYHOESA-N
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Description

“(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide” is a chemical compound with the molecular formula C19H19N3O3S2 . It has a molecular weight of 401.5 g/mol . The compound is characterized by a benzothiazole ring, which is a versatile moiety found in many biologically active compounds .


Molecular Structure Analysis

The compound’s structure includes a benzothiazole ring, a sulfamoyl group, and an allyl group . The InChI string, a textual identifier for chemical substances, for this compound is InChI=1S/C19H19N3O3S2/c1-4-9-22-16-8-7-15 (27 (20,24)25)11-17 (16)26-19 (22)21-18 (23)14-6-5-12 (2)13 (3)10-14/h4-8,10-11H,1,9H2,2-3H3, (H2,20,24,25) .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 127 Ų and a complexity of 716 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has four rotatable bonds .

Scientific Research Applications

    Photocatalysis and Allylic Silylation

properties

IUPAC Name

4-cyano-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-2-9-22-15-8-7-14(27(20,24)25)10-16(15)26-18(22)21-17(23)13-5-3-12(11-19)4-6-13/h2-8,10H,1,9H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRJUQUWMKVUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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